

# A Technical Guide to Corrosion Resistance Standards in ASTM A924

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This technical guide provides an in-depth overview of ASTM **A924**, "Standard Specification for General Requirements for Steel Sheet, Metallic-Coated by the Hot-Dip Process." This standard is foundational for applications requiring corrosion-resistant steel, outlining the general requirements for various metallic coatings applied via a continuous hot-dip process. While ASTM **A924** sets the general framework, it is crucial to consult the specific product specifications for detailed requirements on coating weight, mechanical properties, and formability.

## Scope and Classification of Metallic Coatings

ASTM **A924** covers steel sheets in coils and cut lengths intended for applications demanding corrosion resistance.<sup>[1][2][3]</sup> The specification encompasses several types of metallic coatings, each providing distinct properties and levels of corrosion protection. The primary coating types include:

- Zinc-Coated (Galvanized): Governed by ASTM A653/A653M.
- Zinc-Iron Alloy-Coated (Galvannealed): Also covered under ASTM A653/A653M.
- 55% Aluminum-Zinc Alloy-Coated: Detailed in ASTM A792/A792M.
- Zinc-5% Aluminum Alloy-Coated: Specified in ASTM A875/A875M.

- Aluminum-Coated: Covered by ASTM A463/A463M.
- Zinc-Aluminum-Magnesium Alloy-Coated: Outlined in ASTM A1046/A1046M.
- Terne (Lead-Tin Alloy) Coated: Specified in ASTM A308/A308M.

The selection of a specific coating depends on the intended application, environmental conditions, and desired service life.

## Data Presentation: Coating Weight Designations

The corrosion resistance of the metallic coating is directly proportional to its thickness, which is specified in terms of coating weight (mass per unit area). ASTM **A924** references specific product standards for these quantitative requirements. The following tables summarize the coating weight designations for the most common types of coatings.

Table 1: Coating Weight Requirements for Zinc-Coated (Galvanized) Steel Sheet (ASTM A653/A653M)

Coating Designation	Minimum Triple-Spot Test (oz/ft <sup>2</sup> )	Minimum Triple-Spot Test (g/m <sup>2</sup> )	Minimum Single-Spot Test (oz/ft <sup>2</sup> )	Minimum Single-Spot Test (g/m <sup>2</sup> )
G30	0.30	90	0.25	75
G40	0.40	120	0.30	90
G60	0.60	180	0.50	150
G90	0.90	275	0.80	235
G115	1.15	350	1.00	300

Data sourced from ASTM A653/A653M. The coating weight is the total for both sides of the sheet.

Table 2: Coating Weight Requirements for 55% Aluminum-Zinc Alloy-Coated Steel Sheet (ASTM A792/A792M)

Coating Designation	Minimum Triple-Spot Test (oz/ft <sup>2</sup> )	Minimum Triple-Spot Test (g/m <sup>2</sup> )	Minimum Single-Spot Test (oz/ft <sup>2</sup> )	Minimum Single-Spot Test (g/m <sup>2</sup> )
AZ50	0.50	150	0.40	120
AZ55	0.55	165	0.50	150
AZ60	0.60	180	0.50	150

Data sourced from ASTM A792/A792M. The coating weight is the total for both sides of the sheet.

## Experimental Protocols for Coating Weight Determination

ASTM **A924** specifies two primary methods for determining the coating weight: the weigh-strip-weigh method, which is a destructive test, and the X-ray fluorescence method, which is non-destructive.[\[4\]](#)

### Weigh-Strip-Weigh Method (Referee Method)

This method is the standard procedure in case of disputes and involves chemically removing the coating and measuring the weight loss. The specific procedures are detailed in ASTM A90/A90M for zinc-based coatings and ASTM A428/A428M for aluminum-based coatings.

Methodology (Based on ASTM A90/A90M for Zinc Coatings):

- **Specimen Preparation:** Three test specimens are taken from a representative sample: one from the center and one from each edge. Each specimen should have a minimum area of 5 in.<sup>2</sup> (3200 mm<sup>2</sup>). For convenience, a 2.25 in. x 2.25 in. square or a 2.54 in. diameter circle is often used.
- **Initial Weighing:** The specimens are cleaned with a suitable solvent (such as petroleum ether), dried thoroughly, and weighed to the nearest 0.01 g. This is the initial weight (W1).

- **Chemical Stripping:** The zinc coating is removed by immersing the specimen in a stripping solution. A common solution is hydrochloric acid containing an inhibitor (e.g., antimony trichloride) to prevent the acid from attacking the base steel. The immersion time depends on the coating thickness but is typically a few minutes.
- **Final Weighing:** After the coating is completely removed (as indicated by the cessation of bubbling), the specimen is rinsed, scrubbed under running water, dried, and weighed again. This is the final weight (W2).
- **Calculation:** The weight of the coating (Wc) is calculated as  $W1 - W2$ . The coating weight per unit area is then determined by dividing Wc by the surface area of the specimen.

## X-Ray Fluorescence (XRF) Method

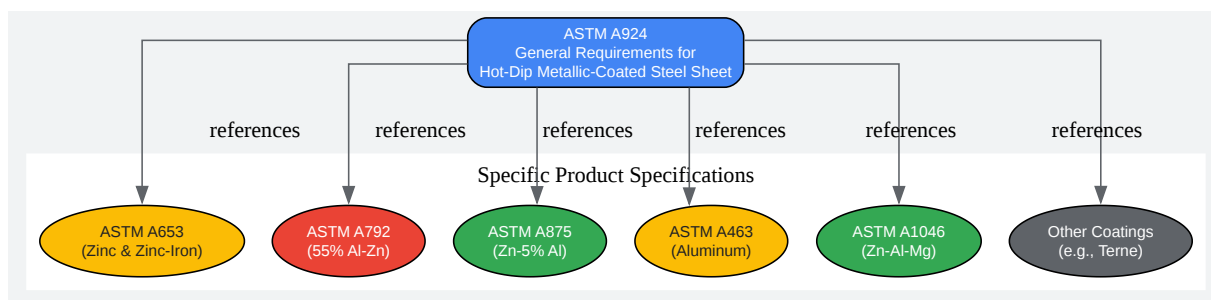
This non-destructive method is widely used for on-line process control and quality assurance. It relies on exciting the atoms in the coating with an X-ray source and measuring the intensity of the emitted characteristic X-rays.

Methodology (Based on ASTM A754/A754M):

- **Instrumentation:** An X-ray fluorescence spectrometer is used, which consists of an X-ray source (either an X-ray tube or a radioisotope) and a detector.
- **Calibration:** The instrument must be calibrated using standards of known coating thickness that are compositionally similar to the material being tested. Calibration curves are generated to correlate the intensity of the fluorescent X-rays to the coating weight.
- **Measurement:** The coated steel sheet is exposed to the X-ray beam. The detector measures the intensity of the characteristic X-rays emitted from the coating elements (e.g., zinc, aluminum).
- **Calculation:** The instrument's software uses the calibration curve to convert the measured X-ray intensities into a coating weight value, typically reported in oz/ft<sup>2</sup> or g/m<sup>2</sup>.

## Visualization of ASTM Standards Hierarchy

The following diagram illustrates the relationship between the general requirements standard (ASTM **A924**) and the specific product standards for different metallic coatings.



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Caption: Hierarchical relationship of ASTM **A924** to specific coating standards.

## Workflow for Coating Weight Verification

The diagram below outlines the typical workflow for verifying that a metallic-coated steel sheet meets the specified coating weight requirements.



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Caption: Workflow for verifying coating weight according to ASTM standards.

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